molecular formula C9H13N3O B13634591 5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile

5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile

Cat. No.: B13634591
M. Wt: 179.22 g/mol
InChI Key: BJVQDGVVUALLKG-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile is an organic compound with a complex structure that includes a dimethylamino group, an isopropyl group, and a carbonitrile group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a dimethylamino compound in the presence of a base can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the oxazole ring while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-(dimethylamino)-2-propan-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C9H13N3O/c1-6(2)8-11-7(5-10)9(13-8)12(3)4/h6H,1-4H3

InChI Key

BJVQDGVVUALLKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(O1)N(C)C)C#N

Origin of Product

United States

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